molecular formula C11H19N5O B254122 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

Katalognummer B254122
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: KUGIUJIBZQQITF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one, also known as PBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has shown promising results in various scientific research studies.

Wirkmechanismus

The mechanism of action of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves its ability to bind to metal ions, specifically copper and zinc. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can chelate copper and zinc ions, which are known to play a role in the aggregation of amyloid-beta peptides. By chelating these metal ions, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid-beta peptides, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can also reduce oxidative stress and inflammation. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is its high specificity for copper and zinc ions. This specificity allows for targeted inhibition of the aggregation of amyloid-beta peptides without affecting other metal-dependent enzymes. However, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

Zukünftige Richtungen

There are several future directions for the study of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. One area of research is the development of more efficient synthesis methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. Another area of research is the investigation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.
Conclusion:
In conclusion, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is a promising compound that has shown potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit the aggregation of amyloid-beta peptides through chelation of copper and zinc ions makes it a promising candidate for further study. However, further research is needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

Synthesemethoden

The synthesis of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves the reaction of 4-(4-aminobutyl)pyrrolidine with cyanogen bromide and triethylamine. This reaction results in the formation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one as a white crystalline powder. The purity of the compound can be further improved through recrystallization and purification methods.

Wissenschaftliche Forschungsanwendungen

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been studied extensively for its potential therapeutic applications in various scientific research studies. One of the primary applications of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is in the treatment of Alzheimer's disease. Studies have shown that 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been studied for its potential use in the treatment of Huntington's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

Produktname

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

Molekularformel

C11H19N5O

Molekulargewicht

237.3 g/mol

IUPAC-Name

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17)

InChI-Schlüssel

KUGIUJIBZQQITF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

Kanonische SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.